molecular formula C19H19N3O3 B2570124 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 899947-36-5

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B2570124
CAS No.: 899947-36-5
M. Wt: 337.379
InChI Key: YCBLEWNERSLRFA-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound featuring a urea backbone that bridges two distinct aromatic moieties: a benzo[d][1,3]dioxol-5-ylmethyl group (piperonylmethyl) and a 1-ethyl-1H-indol-3-yl group. The benzo[d][1,3]dioxole (piperonyl) moiety is a common structural motif in bioactive molecules, known for enhancing metabolic stability and modulating lipophilicity . The indole ring, a privileged scaffold in medicinal chemistry, contributes to interactions with biological targets via π-π stacking and hydrogen bonding. The urea linkage (-NH-C(O)-NH-) introduces hydrogen-bonding capacity, which can influence solubility, bioavailability, and target binding .

The ethyl substituent on the indole nitrogen may enhance metabolic resistance compared to unsubstituted indoles .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-22-11-15(14-5-3-4-6-16(14)22)21-19(23)20-10-13-7-8-17-18(9-13)25-12-24-17/h3-9,11H,2,10,12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBLEWNERSLRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the indole derivative: The indole ring can be synthesized via Fischer indole synthesis or other methods.

    Coupling reaction: The benzo[d][1,3]dioxole and indole derivatives are coupled using a urea-forming reagent such as phosgene or carbonyldiimidazole under controlled conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Potential Therapeutic Applications

The compound's selective antagonism of the A2B adenosine receptor positions it as a promising candidate for developing new therapeutic agents aimed at:

  • Inflammatory Diseases : By inhibiting the receptor's activity, the compound may reduce inflammation-related symptoms and conditions.
  • Cancer Treatment : Its role in modulating angiogenesis could be leveraged to inhibit tumor growth and metastasis.

Table 2: Potential Applications

Application AreaDescription
Inflammatory DiseasesReduction of inflammation-related symptoms
Cancer TreatmentInhibition of tumor growth and angiogenesis

Synthesis and Chemical Reactivity

The synthesis of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves multi-step synthetic routes. The urea functional group allows for nucleophilic substitutions and reactions typical of urea derivatives. Specific reaction conditions and reagents can vary based on the chosen synthetic pathway.

Common Synthetic Route

A common approach for synthesizing this compound includes:

  • Formation of the Urea Linkage : Reacting an appropriate isocyanate with the corresponding amine derivative.
  • Incorporation of the Benzo[d][1,3]dioxole Moiety : Utilizing electrophilic aromatic substitution reactions to attach the benzo[d][1,3]dioxole group.

Table 3: Synthetic Route Overview

StepDescription
Step 1Formation of urea linkage
Step 2Electrophilic aromatic substitution

Case Studies and Research Findings

Several studies have focused on the biological effects and therapeutic potential of this compound:

Study Highlights

  • Adenosine Receptor Antagonism : Research has shown that this compound effectively inhibits A2B adenosine receptor activity, leading to decreased inflammatory responses in vitro.
  • Cancer Cell Line Studies : In laboratory settings, the compound demonstrated significant inhibition of proliferation in various cancer cell lines, suggesting its potential as an anti-cancer agent.

Table 4: Summary of Research Findings

Study FocusKey Findings
Adenosine ReceptorEffective antagonist of A2B receptor
Cancer Cell LinesSignificant proliferation inhibition observed

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives containing the benzo[d][1,3]dioxol-5-ylmethyl group, focusing on structural features, synthesis, physicochemical properties, and biological activities.

Structural Comparison

Compound Class Key Substituents/Linkages Notable Features Reference
Target Urea Compound Urea linkage, indole, piperonylmethyl Hydrogen-bonding capability via urea; indole enhances target interaction N/A
Pyrazole Derivatives Piperonyl-pyrazole, tert-butyl groups Anticonvulsant activity; rigid pyrazole core
Piperidin/Pyrrolidin Derivatives Piperonyl-N-piperidin/pyrrolidin Cyclic amines; moderate polarity; used as intermediates for further functionalization
Tetrazole Derivatives Piperonyl-tetrazole, hydrazineyl chains High metabolic stability; tetrazole mimics carboxylic acid bioisostere
Benzimidazolium Salts Piperonyl-benzimidazolium bromide Ionic character; selective cytotoxicity against cancer cell lines

Key Research Findings and Implications

Structural Flexibility : The piperonylmethyl group enhances lipophilicity and bioavailability across compound classes, but biological outcomes depend critically on the linker and terminal groups. For example:

  • Urea/amide linkers favor target engagement via hydrogen bonding.
  • Ionic benzimidazolium salts require precise counterion selection for solubility .

Synthetic Efficiency : Multicomponent reactions () offer high yields and scalability for piperonyl-containing compounds, whereas multi-step syntheses (e.g., ) face challenges in purification and yield optimization.

Activity-Property Relationships : The urea compound’s indole moiety may confer selectivity for serotonin or kinase receptors, while the tetrazole’s bioisosteric properties () could optimize pharmacokinetics in lead optimization.

Biological Activity

The compound 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available research on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₉H₁₈N₄O₃
  • Molecular Weight : 342.37 g/mol

The structure features a benzo[d][1,3]dioxole moiety linked to an indole derivative via a urea linkage. This structural configuration is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit notable anticancer activity. For instance, derivatives containing the benzodioxole structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
IIcMCF-726Apoptosis induction
IIdHeLa65Cell cycle arrest

These findings suggest that the compound may possess similar properties, warranting further investigation into its anticancer potential.

Antimicrobial Activity

The compound's structural features are also associated with antimicrobial properties. Research indicates that benzodioxole derivatives can inhibit bacterial growth effectively. For example, certain derivatives have demonstrated MIC values significantly lower than standard antibiotics like ampicillin.

Bacterial Strain MIC (µg/mL) Reference Compound
Staphylococcus aureus0.008Ampicillin
Escherichia coli0.03Streptomycin

This antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit essential enzymes.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For instance, studies on related compounds have shown significant inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription.

The mechanisms through which This compound exerts its biological effects may involve:

  • Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication processes.
  • Enzyme Modulation : The urea moiety may facilitate binding to enzyme active sites, inhibiting their function.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antidiabetic Effects : A study on benzodioxole derivatives demonstrated their ability to inhibit α-amylase, suggesting potential use in diabetes management. The IC50 values were reported at 0.85 µM for potent inhibitors.
  • Cytotoxicity Assessments : In vitro assays indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Precursor Preparation : Start with functionalized benzodioxole (e.g., 5-(bromomethyl)benzo[d][1,3]dioxole) and 1-ethyl-1H-indole-3-amine.

Urea Formation : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to react the benzodioxole-derived amine with an isocyanate intermediate or via a Curtius rearrangement.

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the pure product.

  • Key Considerations : Monitor reaction progress via TLC and confirm intermediates using NMR .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on benzodioxole and indole moieties (e.g., δ 6.7–7.2 ppm for aromatic protons).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: acetonitrile/water + 0.1% TFA).
  • IR Spectroscopy : Identify urea C=O stretch (~1640–1680 cm⁻¹) .

Q. What are the primary pharmacological targets hypothesized for this compound?

  • Methodological Answer : Based on structural analogs (e.g., benzodioxole-urea hybrids):

  • Kinase Inhibition : Urea groups may interact with ATP-binding pockets (e.g., MAPK or CDK families).
  • GPCR Modulation : Indole moieties suggest affinity for serotonin or dopamine receptors.
  • Experimental Validation : Use in vitro kinase assays or radioligand binding studies to confirm targets .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Reaction Path Search : Apply density functional theory (DFT) to model urea bond formation and identify transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
  • Solvent Optimization : Use COSMO-RS simulations to predict solvent effects on yield (e.g., DMF vs. THF).
  • AI-Driven Workflows : Implement platforms like ICReDD’s reaction design framework to screen catalysts or temperatures .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Use orthogonal techniques (e.g., HPLC coupled with elemental analysis) to rule out impurities (≥99% purity required for pharmacological assays).
  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature) and cell lines.
  • Structural Analog Analysis : Benchmark against compounds like 1-benzyl-3-(1-naphthyl)urea to isolate structure-activity relationships (SAR) .

Q. What strategies stabilize the urea linkage under acidic or basic conditions?

  • Methodological Answer :

  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on the indole nitrogen during synthesis to prevent urea hydrolysis.
  • pH Optimization : Conduct stability studies (pH 2–9) to identify degradation thresholds; use buffered formulations for in vivo studies.
  • Alternative Linkages : Compare with thiourea analogs (e.g., 3-(1-ethylindol-3-yl)thiourea) to assess hydrolytic resistance .

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